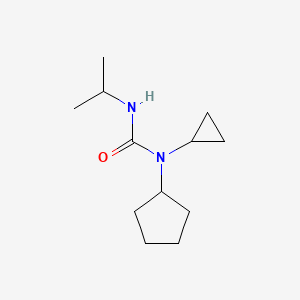
2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide, also known as JNJ-31020028, is a selective antagonist of the metabotropic glutamate receptor subtype 2 (mGluR2). This compound has been widely studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, depression, anxiety, and addiction.
Mechanism of Action
2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide works by selectively targeting and blocking the mGluR2 receptor, which is involved in regulating the release of glutamate, a neurotransmitter that plays a key role in many neurological processes. By blocking this receptor, this compound can modulate the activity of glutamate and other neurotransmitters, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects in preclinical models. It has been shown to increase the levels of certain neurotransmitters such as dopamine and norepinephrine, which are involved in regulating mood and behavior. Additionally, this compound has been shown to reduce the activity of certain brain regions such as the prefrontal cortex, which is involved in executive function and decision-making.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide is its selectivity for the mGluR2 receptor, which allows for more targeted and specific effects compared to other compounds that may have broader effects on the brain. However, one limitation is the relatively low yield of the synthesis process, which can make it difficult to produce large quantities of the compound for use in experiments.
Future Directions
There are many potential future directions for research on 2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide. One area of interest is in understanding the molecular mechanisms underlying its therapeutic effects, which could lead to the development of new drugs with similar mechanisms of action. Additionally, further studies are needed to determine the optimal dosing and administration regimens for this compound in different neurological disorders. Finally, there is a need for more clinical trials to evaluate the safety and efficacy of this compound in humans.
Synthesis Methods
The synthesis of 2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide involves a series of chemical reactions including the condensation of 3-fluorobenzaldehyde with N,N,3-trimethylpyrrolidine, followed by the addition of sulfonamide and purification steps. The yield of the synthesis process is typically around 20-30%.
Scientific Research Applications
2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide has been extensively studied in preclinical models for its potential therapeutic applications in various neurological disorders. In animal models of schizophrenia, this compound has been shown to improve cognitive function and reduce symptoms such as hyperactivity and social withdrawal. In models of depression and anxiety, this compound has demonstrated antidepressant and anxiolytic effects. Additionally, this compound has been studied in models of addiction, where it has shown promise in reducing drug-seeking behavior.
Properties
IUPAC Name |
2-(3-fluorophenyl)-N,N,3-trimethylpyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O2S/c1-10-7-8-16(19(17,18)15(2)3)13(10)11-5-4-6-12(14)9-11/h4-6,9-10,13H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIEDBXCHGAIKOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1C2=CC(=CC=C2)F)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2,3-Dihydroindol-1-yl-[2-[[1-(hydroxymethyl)cyclopropyl]methylamino]pyridin-3-yl]methanone](/img/structure/B7585405.png)

![N-(5-amino-2-fluorophenyl)-3-[2-(4-fluorophenyl)pyrrolidin-1-yl]propanamide](/img/structure/B7585426.png)
![1-[2-(3-Fluorophenyl)-3-methylpyrrolidin-1-yl]-2-methoxyethanone](/img/structure/B7585440.png)
![2-[2-(4-Chlorophenyl)azetidin-1-yl]acetamide](/img/structure/B7585445.png)



![N-[1-(4-pyridin-3-ylphenyl)ethyl]pyridine-3-sulfonamide](/img/structure/B7585467.png)
![N-[3-fluoro-4-(pyridin-2-ylmethoxy)phenyl]-1,5-dimethylpyrazole-4-carboxamide](/img/structure/B7585472.png)

![2-ethyl-5-methyl-N-[1-(4-pyridin-4-ylphenyl)ethyl]pyrazole-3-carboxamide](/img/structure/B7585493.png)

![Oxolan-3-yl-[4-(2,2,2-trifluoroethyl)-2,3-dihydroquinoxalin-1-yl]methanone](/img/structure/B7585513.png)
